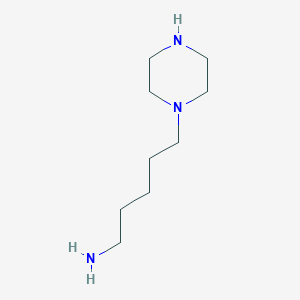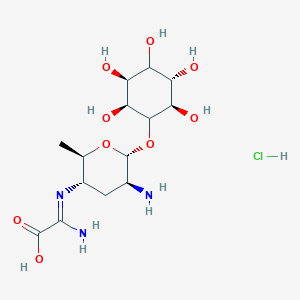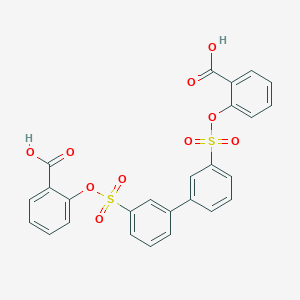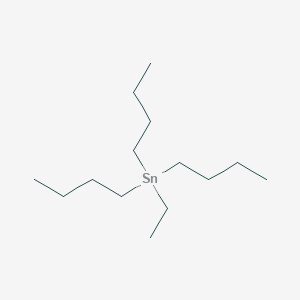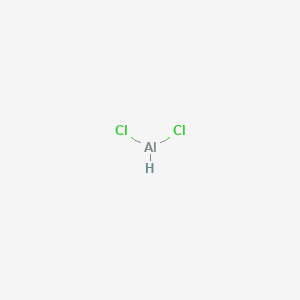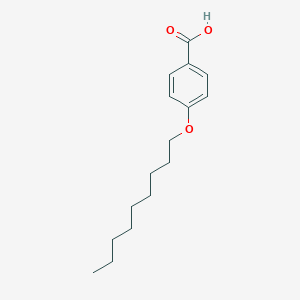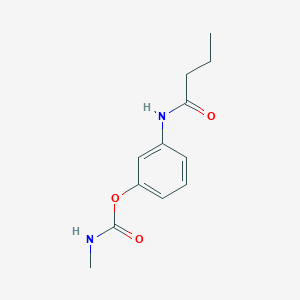
m-Butyramidophenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-Butyramidophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in agriculture, forestry, and public health.
作用機序
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death in insects.
Biochemical and physiological effects:
Carbaryl can have a range of biochemical and physiological effects on organisms, depending on the dose and duration of exposure. In insects, m-Butyramidophenyl methylcarbamate can cause paralysis, convulsions, and death. In mammals, including humans, m-Butyramidophenyl methylcarbamate can cause nausea, vomiting, diarrhea, and headaches. Long-term exposure to m-Butyramidophenyl methylcarbamate has been associated with neurological effects, such as memory loss and decreased cognitive function.
実験室実験の利点と制限
Carbaryl is a widely used insecticide that has been extensively studied, making it a valuable tool for research. Its broad-spectrum activity and relatively low toxicity to mammals make it a useful tool for studying insecticide resistance and developing new insecticides. However, its effects on non-target organisms and the environment limit its use in certain situations, and caution must be taken to ensure that it is used safely and responsibly.
将来の方向性
There are several areas of research that could benefit from further study of m-Butyramidophenyl methylcarbamate. These include:
1. Developing new insecticides that are more effective and have fewer environmental impacts.
2. Studying the mechanisms of insecticide resistance and developing strategies to overcome it.
3. Investigating the effects of m-Butyramidophenyl methylcarbamate on non-target organisms, such as pollinators and beneficial insects.
4. Developing new methods for monitoring and controlling pests that minimize the use of insecticides.
5. Studying the long-term effects of m-Butyramidophenyl methylcarbamate exposure on human health and developing strategies to minimize these effects.
In conclusion, m-Butyramidophenyl methylcarbamate is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on the environment and human health. Its broad-spectrum activity and relatively low toxicity to mammals make it a valuable tool for research, but caution must be taken to ensure that it is used safely and responsibly. Further research is needed to develop new insecticides, study the mechanisms of insecticide resistance, investigate the effects of m-Butyramidophenyl methylcarbamate on non-target organisms, and minimize the long-term effects of m-Butyramidophenyl methylcarbamate exposure on human health.
合成法
Carbaryl can be synthesized by reacting m-nitrophenol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with butyric anhydride to yield m-Butyramidophenyl methylcarbamate. The synthesis of m-Butyramidophenyl methylcarbamate is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties and its effects on the environment and human health. It is used in a variety of research applications, including studies on the mechanisms of insecticide resistance, the effects of m-Butyramidophenyl methylcarbamate on non-target organisms, and the development of new insecticides.
特性
CAS番号 |
17814-27-6 |
|---|---|
製品名 |
m-Butyramidophenyl methylcarbamate |
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
[3-(butanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h4,6-8H,3,5H2,1-2H3,(H,13,16)(H,14,15) |
InChIキー |
GHLKYRZGJLDUAG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
正規SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
その他のCAS番号 |
17814-27-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



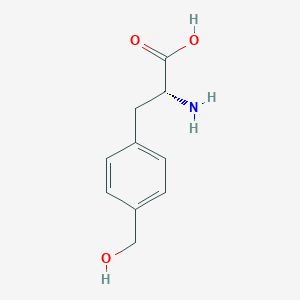

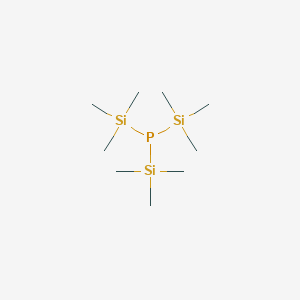

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
